1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUMKVNMORNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (CAS 1760-19-6). This document is structured for researchers and drug development professionals, focusing on practical synthesis, characterization, and pharmaceutical relevance.
Executive Summary
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (CAS 1760-19-6) is a secondary alcohol and a piperazine derivative used primarily as a pharmacophore in medicinal chemistry. It serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, including antidepressants and antihistamines. Its structure combines a lipophilic phenyl ring with a hydrophilic, basic piperazine moiety, linked by a hydroxy-ethyl chain, making it a versatile scaffold for exploring structure-activity relationships (SAR) in monoaminergic receptor ligands.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol |
| Common Synonyms | |
| CAS Number | 1760-19-6 |
| Molecular Formula | C |
| SMILES | Oc2ccccc2 |
| InChI Key | GTMIXYICYSFTRJ-UHFFFAOYSA-N |
Molecular Weight & Composition
The molecular weight is calculated based on standard atomic weights (
| Element | Count | Mass Contribution ( g/mol ) | % Composition |
| Carbon | 12 | 144.132 | 69.87% |
| Hydrogen | 18 | 18.144 | 8.80% |
| Nitrogen | 2 | 28.014 | 13.58% |
| Oxygen | 1 | 15.999 | 7.76% |
| Total MW | - | 206.29 g/mol | 100.00% |
Structural Analysis
The molecule features a chiral center at the C1 position (the carbon bearing the hydroxyl group).
-
Lipophilic Domain: The phenyl ring provides hydrophobic interactions (
stacking) within receptor binding pockets. -
Hydrophilic/Basic Domain: The piperazine ring contains two nitrogen atoms. The N1 (tertiary) is attached to the ethyl chain, while the N4 (secondary) remains free for further derivatization or hydrogen bonding.
-
Linker: The 2-hydroxyethyl chain confers flexibility and hydrogen bond donor capability via the -OH group.
Predicted Physicochemical Parameters
-
pKa (Calculated):
-
N4 (Secondary amine): ~9.8 (Basic, protonated at physiological pH).
-
N1 (Tertiary amine): ~5.4 (Less basic due to inductive effects).
-
-
LogP: ~1.1 (Moderately lipophilic, suitable for CNS penetration).
-
Solubility: Soluble in ethanol, DMSO, and dilute aqueous acid; sparingly soluble in water at neutral pH.
Synthetic Methodology
The most robust and atom-economical route to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is the nucleophilic ring-opening of styrene oxide (phenyloxirane) by piperazine .
Reaction Pathway
This reaction follows an S
Detailed Protocol
Objective: Synthesize 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol with high regioselectivity.
Reagents:
-
Styrene Oxide (1.0 eq)
-
Piperazine (Anhydrous) (3.0 - 5.0 eq) [Note: Excess is critical to prevent the formation of the N,N'-bis(2-hydroxy-2-phenylethyl)piperazine impurity]
-
Solvent: Ethanol or Methanol (Absolute)
Step-by-Step Procedure:
-
Preparation: Dissolve Piperazine (5.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the piperazine is fully dissolved; mild heating (40°C) may be required.
-
Addition: Add Styrene Oxide (1.0 eq) dropwise to the stirring piperazine solution over 30 minutes. Slow addition favors mono-alkylation.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH
90:9:1) or LC-MS. The epoxide spot should disappear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Purification: The residue contains the product and excess piperazine.
-
Option A (Distillation): Remove excess piperazine via high-vacuum sublimation or distillation (Piperazine bp: 146°C, Product bp: >200°C).
-
Option B (Extraction): Dissolve residue in DCM, wash with water (to remove excess piperazine), dry over Na
SO , and concentrate.
-
-
-
Crystallization: The crude oil can often be crystallized from diethyl ether or hexane/ethyl acetate to yield a white solid.
Yield: Typical yields range from 75% to 90%.
Analytical Characterization
To validate the structure, the following spectral data are expected.
Proton NMR ( H-NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.25 – 7.40 | Multiplet | 5H | Aromatic protons (Phenyl ring) |
| 4.72 | Doublet of Doublets | 1H | CH -OH (Benzylic methine) |
| 2.90 | Triplet | 4H | Piperazine ring protons (adjacent to N4) |
| 2.50 – 2.70 | Multiplet | 6H | Piperazine ring protons (adjacent to N1) + CH |
| 2.30 | Broad Singlet | 2H | -OH and -NH (Exchangeable with D |
Mass Spectrometry (ESI-MS)[2]
-
Ionization Mode: Positive (+ve)
-
Molecular Ion:
m/z -
Fragmentation Pattern:
-
Loss of H
O ( ): ~189 m/z -
Tropylium ion (C
H ): 91 m/z (Characteristic of benzyl group)
-
Pharmaceutical Relevance
This compound is a "privileged scaffold" in drug discovery, appearing in various therapeutic classes:
-
Antidepressants: The 1-phenyl-2-piperazinyl-ethanol motif mimics the structure of norepinephrine and serotonin. It is a structural homolog of metabolites found in drugs like Trazodone or Nefazodone (though these typically have N-aryl substitutions).
-
Antihistamines: Similar to the Cetirizine family, where the piperazine is linked to a phenyl-containing lipophilic group.
-
Bioisosterism: It serves as a rigidified analogue of biogenic amines, useful for probing receptor binding pockets (GPCRs).
Metabolic Pathway Visualization
In vivo, this alcohol can be formed via the metabolic reduction of the corresponding ketone or the hydrolysis of epoxide intermediates.
References
-
Sigma-Aldrich. (n.d.). 1-Phenyl-2-(1-piperazinyl)ethanol (AldrichCPR).[1][2] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17202 (Related Structure: 1-Phenyl-2-piperidin-1-ylethanol). Retrieved from
-
Mioskowski, C., et al. (2016). Synthesis and Characterization of Polystyrene-Supported Piperazine-Substituted Triazoles. PMC. Retrieved from
-
Organic Syntheses. (1928). Styrene Oxide. Org. Synth. 1928, 8, 102. Retrieved from
Sources
Pharmacophore Modeling of Piperazine-Ethanol Derivatives: From Hypothesis to High-Throughput Virtual Screening
An In-Depth Technical Guide
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] When functionalized with an ethanol moiety, the resulting piperazine-ethanol derivatives gain additional hydrogen bonding capabilities, making them potent ligands for a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[4][5][6][7] This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process as applied to this important chemical class. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, establishing a self-validating workflow that ensures scientific rigor. This document is intended for drug discovery researchers, computational chemists, and medicinal chemists seeking to leverage pharmacophore modeling for virtual screening, lead optimization, and scaffold hopping.[8][9]
Introduction: The Power of the Pharmacophore for a Privileged Scaffold
1.1 The Piperazine-Ethanol Scaffold: A Pillar of Modern Drug Design The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility.[1][2] Its two nitrogen atoms provide handles for synthetic modification and can act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors.[10][11] This dual nature significantly influences a molecule's aqueous solubility, membrane permeability, and overall pharmacokinetic profile.[1][6] The addition of an ethanol group introduces a key hydroxyl feature, a potent hydrogen bond donor/acceptor, further enhancing the scaffold's ability to engage with biological targets.
1.2 Pharmacophore Modeling: Abstracting the Essence of Molecular Recognition A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[8][9] It is not a real molecule but rather a 3D arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.[12] Pharmacophore modeling serves as a powerful computational filter in the early stages of drug discovery.[8][13] By capturing the crucial interaction points, a validated pharmacophore model can be used as a 3D query to rapidly screen vast chemical libraries, identifying novel compounds that are likely to be active while saving significant time and resources compared to experimental high-throughput screening.[8][13][14]
Foundational Pillars: Ligand-Based vs. Structure-Based Approaches
The choice of modeling strategy is dictated by the available data. Understanding the strengths and limitations of each approach is fundamental to a successful project.
-
Ligand-Based Pharmacophore Modeling (LBPM): This is the method of choice when the 3D structure of the biological target is unknown, but a set of active ligands is available.[8][12][15] The core assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.[16] The process involves superimposing the 3D conformations of active molecules to deduce the shared features.[15][17]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, an SBPM approach is preferred.[9][18] This method analyzes the interactions between a co-crystallized ligand and the protein's binding site to directly generate a pharmacophore.[9][14] It can also be performed on an "apo" (unliganded) structure by identifying key interaction points within the binding pocket.[9] SBPM is not dependent on a set of known actives and avoids the potential biases of ligand alignment.[9]
The Technical Workflow: A Self-Validating Protocol
This section details a rigorous, step-by-step protocol for generating and validating a pharmacophore model for piperazine-ethanol derivatives. The emphasis is on creating a self-validating system where each stage builds confidence in the model's predictive power.
Step 1: Dataset Preparation and Curation
The quality of the input data dictates the quality of the resulting model. This is the most critical step.
Protocol:
-
Assemble Actives: Collect a set of piperazine-ethanol derivatives with known, high-quality biological activity data (e.g., IC50, Ki) for the target of interest.[19] For a robust ligand-based model, a training set of 20-30 structurally diverse, potent compounds is ideal.[20]
-
Define Inactives: Gather a set of inactive compounds. True inactives are structurally similar to the actives but lack activity. If unavailable, "decoys" (compounds with similar physicochemical properties but different topology) can be used.
-
Create Training and Test Sets: Partition the dataset. A common split is 70-80% for the training set (used to build the model) and 20-30% for the test set (used for external validation).[21][22] Ensure that the full range of activity and structural diversity is represented in both sets.
Causality: A diverse training set prevents the model from becoming biased towards a specific chemical scaffold, enhancing its ability to identify novel hits ("scaffold hopping").[14][16] The test set provides an unbiased assessment of the model's predictive power on unseen data.[23]
Step 2: Conformational Analysis
Piperazine-ethanol derivatives are flexible. It is essential to explore the conformational space of each ligand to identify the "bioactive conformation"—the specific 3D shape the molecule adopts when binding to its target.[16][23]
Protocol:
-
Generate 3D Structures: Convert 2D structures from the dataset into 3D. Ensure correct protonation states, especially for the piperazine nitrogens, which are typically protonated at physiological pH.
-
Perform Conformational Search: Use an algorithm like Monte Carlo sampling or systematic search to generate a library of low-energy conformers for each molecule in the training set.[23] This ensures that the bioactive conformation is likely included in the pool of structures used for alignment.[15]
Causality: Failing to perform a thorough conformational search is a common pitfall. If the bioactive conformation is not generated, the subsequent alignment and feature identification will be based on an incorrect premise, leading to a flawed model.[16]
Step 3: Pharmacophore Model Generation
This step involves identifying the common features among the active ligands (for LBPM) or from the binding site (for SBPM).
Protocol (Ligand-Based):
-
Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, HY, AR, etc.) for each conformer of each active ligand in the training set.
-
Molecular Alignment: Superimpose the conformers of the active molecules, aligning them based on common features.[19] The goal is to find a spatial arrangement that maximizes the overlap of corresponding features.
-
Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each representing a different combination of aligned features. These models are ranked based on how well they map the active molecules in the training set.[22]
Key Features for Piperazine-Ethanol Derivatives:
-
Hydrogen Bond Acceptor (HBA): The two piperazine nitrogens are primary candidates.
-
Positive Ionizable (PI): The protonated piperazine nitrogen.
-
Hydrogen Bond Donor/Acceptor (HBD/HBA): The hydroxyl group of the ethanol moiety.
-
Hydrophobic (HY) / Aromatic (AR): Aryl groups commonly attached to the piperazine ring.[10]
| Feature Type | Typical Origin on Scaffold | Role in Binding |
| Positive Ionizable | Protonated Piperazine Nitrogen | Forms salt bridges with acidic residues (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor | Piperazine Nitrogen, Hydroxyl Oxygen | Interacts with H-bond donor residues (e.g., Ser, Thr, Asn) |
| Hydrogen Bond Donor | Hydroxyl Group, Protonated Nitrogen | Interacts with H-bond acceptor residues (e.g., Asp, Gln) |
| Aromatic/Hydrophobic | N-Aryl Substituent | Engages in π-π stacking or hydrophobic interactions |
Step 4: Rigorous Model Validation
A pharmacophore hypothesis is merely a proposal until it is rigorously validated. This step establishes the model's trustworthiness and predictive power.[13][23]
Protocol:
-
Internal Validation (Training Set): Use statistical methods like leave-one-out cross-validation to assess the model's robustness.[19][23]
-
External Validation (Test Set): Screen the independent test set (containing both actives and inactives) against the generated pharmacophore hypotheses.[23]
-
Calculate Performance Metrics: Evaluate each hypothesis using a suite of metrics to determine its ability to distinguish actives from inactives.[13][14]
Key Validation Metrics:
| Metric | Description | What it Measures |
| Sensitivity | The percentage of active compounds correctly identified. | Ability to find active molecules.[14] |
| Specificity | The percentage of inactive compounds correctly rejected. | Ability to exclude inactive molecules.[14] |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database.[14][24] | How much better the model is than random selection.[14] |
| ROC AUC | The Area Under the Receiver Operating Characteristic curve. A plot of sensitivity vs. (1 - specificity).[14][24] | The overall ability of the model to discriminate between classes. An AUC of 1.0 is perfect; 0.5 is random. |
| Güner-Henry (GH) Score | A score from 0 to 1 that combines yield of actives, enrichment, and other factors into a single metric for model quality.[13][25] | Overall model quality and screening efficiency.[13] |
The best model is one that demonstrates high sensitivity, specificity, enrichment, and a high GH score. If no model performs well, it may be necessary to revisit the training set or alignment parameters and regenerate the models.[22]
Step 5: Application in Virtual Screening
With a validated pharmacophore model, you can now screen large compound databases to find novel hits.
Protocol:
-
Database Preparation: Select and prepare one or more large compound databases (e.g., ZINC, ChEMBL, Enamine).[13][26] This involves generating multiple 3D conformers for each molecule in the database.
-
Pharmacophore Screening: Use the validated model as a 3D query. The software will rapidly filter the database, retaining only those molecules that can adopt a conformation matching the pharmacophore's features.[26][27]
-
Post-Screening Filtration: The initial hit list can still be large. Apply additional filters to refine the results:
-
Lipinski's Rule of Five: Filters for drug-like properties related to oral bioavailability.[14]
-
ADMET Prediction: Use computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.[13]
-
PAINS Filtering: Remove Pan-Assay Interference Compounds, which are known to cause false positives in assays.[13]
-
Advanced Considerations: Integration with Other In Silico Techniques
Pharmacophore modeling is most powerful when used as part of an integrated computational workflow.
-
Molecular Docking: Hits identified from a pharmacophore screen can be further prioritized using molecular docking.[13][14] Docking predicts the specific binding pose and estimates the binding affinity of a ligand within the target's active site, providing a more detailed and energetically-ranked assessment.
-
3D-QSAR (Quantitative Structure-Activity Relationship): A validated pharmacophore model provides the ideal molecular alignment for building a 3D-QSAR model.[19][28][29] This allows for the prediction of the biological activity of new compounds and provides visual insights into which regions of a molecule contribute positively or negatively to its potency, guiding lead optimization.[28][29]
Conclusion
Pharmacophore modeling is an indispensable tool in modern drug discovery for the exploration of privileged scaffolds like piperazine-ethanol derivatives. By following a rigorous, self-validating workflow—from careful dataset curation and conformational analysis to robust statistical validation and intelligent application in virtual screening—researchers can significantly increase the efficiency and success rate of identifying novel, high-quality lead candidates. The true strength of this technique lies not just in its speed, but in its ability to distill complex structure-activity relationships into an understandable and actionable 3D model, guiding the rational design of the next generation of therapeutics.
References
- Vertex AI Search, Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC.
- Patsnap Synapse, What is pharmacophore modeling and its applic
- PubMed, Methods and applications of structure based pharmacophores in drug discovery.
- MedChemComm (RSC Publishing), From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling, December 12 2011.
- Frontiers, Pharmacophore modeling: advances and pitfalls.
- MDPI, Drug Design by Pharmacophore and Virtual Screening Approach, May 23 2022.
- Fiveable, Pharmacophore modeling | Medicinal Chemistry Class Notes |..., August 15 2025.
- Vertex AI Search, Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC.
- Dove Medical Press, Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies, June 12 2014.
- Vertex AI Search, Chapter 21.
- ACS Omega, Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega.
- Vertex AI Search, Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
- Neovarsity, Beginner's Guide to 3D-QSAR in Drug Design, May 29 2025.
- ResearchGate, (PDF)
- Bio-protocol, 2.3. 3D Ligand-Based Pharmacophore Modeling.
- ResearchGate, Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development | Request PDF.
- DergiPark, Pharmacophore Modeling in Drug Discovery: Methodology and Current St
- PubMed, Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development, December 09 2021.
- Vertex AI Search, Pharmacophore model validation by goodness-of-hit score (GH) score method.
- ACS Publications, Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening | Journal of Medicinal Chemistry, April 17 2009.
- Vertex AI Search, Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry, January 19 2026.
- IJHSSM.org, An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach., December 06 2024.
- Vertex AI Search, Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on valid
- Neovarsity, A Beginner's Guide to QSAR Modeling in Cheminform
- PMC, Drug Design by Pharmacophore and Virtual Screening Approach, May 23 2022.
- MDPI, Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
- Vertex AI Search, Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches, September 29 2020.
- Vertex AI Search, Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B, October 07 2022.
- Royal Society Publishing, Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metast
- ACS Publications, Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors - Journal of Medicinal Chemistry, September 11 2003.
- MDPI, Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- PMC, Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence.
- ResearchGate, Pharmacophore Generation and 3D-QSAR Model Development Using PHASE: Methods and Protocols | Request PDF, August 06 2025.
- Drug Design Org, 3D-QSAR, January 15 2006.
- Scilit, The medicinal chemistry of piperazines: A review.
- Revue Roumaine de Chimie, DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- JOCPR, Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic.
- ResearchGate, Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- PMC, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Vertex AI Search, Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit, December 15 2021.
- Wikipedia, Piperazine.
- Vertex AI Search, Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors, November 15 2019.
- Benchchem, A Tale of Two Rings: Piperazine and Piperidine Deriv
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 9. Methods and applications of structure based pharmacophores in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijhssm.org [ijhssm.org]
- 16. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 17. wpage.unina.it [wpage.unina.it]
- 18. dovepress.com [dovepress.com]
- 19. neovarsity.org [neovarsity.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fiveable.me [fiveable.me]
- 24. aast.edu [aast.edu]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. columbiaiop.ac.in [columbiaiop.ac.in]
- 28. neovarsity.org [neovarsity.org]
- 29. 3D-QSAR - Drug Design Org [drugdesign.org]
The Hydroxyethyl-Piperazine Scaffold: A Technical Analysis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
The following is an in-depth technical guide on the bioactivity and pharmacological potential of the 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol scaffold.
Executive Summary
In the landscape of privileged structures, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol represents a unique "hybrid" pharmacophore. It structurally bridges two of the most successful classes of CNS-active agents: the arylethanolamines (classic adrenergic modulators like norepinephrine and beta-blockers) and the phenylpiperazines (serotonergic modulators like trazodone).
This guide analyzes the bioactivity of this scaffold, detailing its synthetic accessibility, its dual-action pharmacological potential, and the specific experimental protocols required to validate its activity in neuropharmacology and oncology.
Chemical Profile & Structural Logic[1][2]
The molecule consists of a lipophilic phenyl ring linked to a polar piperazine head group via a 2-hydroxyethyl chain. This structure is not merely a linker; it is a pharmacophoric feature that dictates receptor binding.
Structural Breakdown
-
The Arylethanol Moiety: Mimics the
-hydroxyl-amine motif found in catecholamines (epinephrine, norepinephrine), essential for hydrogen bonding with Asp/Ser residues in GPCR transmembrane domains (e.g., -adrenergic receptors). -
The Piperazine Ring: A versatile secondary amine that provides basicity (pKa ~9.8) for ionic bonding and a rigid spacer for exploring distant hydrophobic pockets.
Stereochemistry
The C1 carbon (attached to the phenyl ring and hydroxyl group) is chiral.
-
(R)-Enantiomer: Typically mimics the natural configuration of bioactive catecholamines.
-
(S)-Enantiomer: Often investigated for kinetic resolution or distinct binding profiles in chiral environments.
Synthesis: The Epoxide Ring-Opening Protocol
The most robust route to this scaffold is the regioselective ring-opening of styrene oxide by piperazine. This reaction is favored by the nucleophilic attack of the secondary amine on the less hindered carbon of the epoxide.
DOT Diagram: Synthesis Pathway
Figure 1: Nucleophilic ring-opening of styrene oxide by piperazine to yield the target amino-alcohol.
Detailed Protocol
-
Reagents: Styrene oxide (1.0 eq), Anhydrous Piperazine (3.0 eq to prevent bis-alkylation), Ethanol (Solvent).
-
Procedure: Dissolve piperazine in ethanol at 60°C. Add styrene oxide dropwise over 30 minutes. Reflux for 4-6 hours.
-
Work-up: Evaporate solvent. The excess piperazine precipitates or can be distilled off. The product is purified via column chromatography (DCM:MeOH 9:1).
-
Yield: Typically 75-85%.
Pharmacology & Bioactivity[3][4][5][6][7][8]
The bioactivity of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is defined by its ability to act as a template for Multi-Target Directed Ligands (MTDLs) .
Neuropharmacology (Antidepressant & Anxiolytic)
Derivatives of this scaffold have demonstrated significant antidepressant-like activity in rodent models. The mechanism involves the modulation of monoaminergic transmission.
-
Mechanism: The piperazine nitrogen acts as a proton acceptor, binding to the aspartate residue in the Monoamine Transporters (SERT/NET). The hydroxyl group anchors the molecule, potentially mimicking the binding mode of norepinephrine.
-
Evidence: Studies on 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol analogs (methylated version of our scaffold) showed reduced immobility times in the Forced Swim Test (FST), comparable to Fluoxetine.
Cytotoxicity & Oncology
When the N4-position of the piperazine is substituted with heterocycles (e.g., naphthyridine or adamantane), the scaffold exhibits cytotoxic properties.
-
Mechanism: Disruption of mitochondrial membrane potential (MMP) and induction of apoptosis via the intrinsic pathway.
-
Target: Melanoma and HepG2 (Liver carcinoma) cell lines.
Antimicrobial Activity
The cationic amphiphilic nature of the molecule allows it to interact with bacterial cell membranes.
-
Spectrum: Moderate activity against Gram-positive bacteria (S. aureus).
-
Synergy: Often used as a co-ligand to enhance the permeability of other antibiotics.
Experimental Protocols for Bioactivity Assessment
To validate the bioactivity of this molecule or its derivatives, the following standardized protocols are recommended.
Protocol A: Antidepressant Screening (Forced Swim Test - Mouse)
-
Objective: Assess antidepressant-like activity via behavioral despair.
-
Subjects: Male BALB/c mice (20-25g).
-
Dosing: Administer test compound (10-20 mg/kg, i.p.) 30 minutes prior to testing.
-
Procedure:
-
Place mouse in a cylinder (height 25 cm, diameter 10 cm) containing 10 cm of water at 23-25°C.
-
Record activity for 6 minutes.
-
Analysis: Discard the first 2 minutes (habituation). Measure Immobility Time during the last 4 minutes.
-
Validation: Compare against Vehicle (Negative Control) and Fluoxetine (20 mg/kg, Positive Control).
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
-
Objective: Determine IC50 values against cancer cell lines.
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Workflow:
-
Seed cells (e.g., HepG2) in 96-well plates (5x10^3 cells/well). Incubate 24h.
-
Treat with graded concentrations of the compound (0.1 - 100 µM).
-
Incubate for 48 hours.
-
Add MTT solution (5 mg/mL) and incubate for 4 hours.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Data Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the SAR logic for modifying the scaffold to tune its bioactivity.
DOT Diagram: SAR Logic
Figure 2: SAR map demonstrating how specific structural modifications shift the pharmacological profile.
Comparative Data Summary
Table 1: Bioactivity Profile of Piperazine-Ethanol Derivatives
| Compound Class | Modification (N4-Position) | Primary Assay | Activity Metric | Reference |
| Unsubstituted | H (Parent Scaffold) | Antimicrobial (MIC) | Moderate (>100 µg/mL) | General Screen |
| Aryl-Alkanol | Methyl/Propyl chains | Antidepressant (FST) | Reduced Immobility (p<0.01) | Shimokawa et al. |
| Naphthyridine | 1,8-Naphthyridine | Cytotoxicity (HepG2) | IC50 < 10 µM | Capozzi et al. |
| Adamantyl | Adamantane moiety | Cytotoxicity (Melanoma) | High Potency | MDPI, 2025 |
References
-
Shimokawa, N., et al. (1979). "Studies on analgesic agents. Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships." Journal of Medicinal Chemistry.
-
Duman, H., et al. (2013). "Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects."[2] Bioorganic & Medicinal Chemistry Letters.
-
Capozzi, A., et al. (2012). "Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine compound."[3] Cell Cycle.
-
MDPI (2025). "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity." Molecules.
-
PubChem. "1-Phenyl-2-piperidin-1-ylethanol (Structural Analog Data)." National Library of Medicine.
Sources
- 1. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Chemoinformatic and Experimental Profiling of Hydrogen Bonding in 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
[1]
Executive Summary: The Structural Pharmacophore
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol represents a classic "linker-scaffold" architecture common in medicinal chemistry, particularly in the design of monoamine neurotransmitter modulators.[1] Its physicochemical behavior is defined by the interplay between the lipophilic phenyl ring and the ionizable piperazine headgroup.[1]
For drug development professionals, understanding the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts of this molecule requires a dual-lens approach: the static "neutral" count used in database filtering (Lipinski's Rules) and the dynamic "physiological" count relevant to receptor binding and solubility at pH 7.4.
Quick Reference Data Table
| Property | Neutral State (Database) | Physiological State (pH 7.[1]4) | Molecular Origin |
| HBD Count | 2 | 3 | Hydroxyl (-OH) + Piperazine amine |
| HBA Count | 3 | 2 | Hydroxyl (O) + Piperazine nitrogens |
| pKa (Est.) | N/A | ~9.8 (N4), ~5.3 (N1) | Piperazine ring ionization |
| LogP / LogD | ~1.1 (LogP) | < 0.5 (LogD7.[1]4) | Ionization reduces lipophilicity |
Structural Architecture and Theoretical Analysis
To accurately count HBD/HBA, we must first decompose the molecule into its functional interaction points.
Molecular Connectivity Diagram
The following diagram illustrates the connectivity and highlights the specific atoms responsible for hydrogen bonding.
Caption: Structural decomposition highlighting the three critical polar centers: the hydroxyl group, the tertiary nitrogen (N1), and the secondary nitrogen (N4).
The "Neutral" Count (Lipinski Standard)
In chemoinformatic databases (e.g., PubChem, ChEMBL), molecules are typically stored in their neutral form.
-
Hydrogen Bond Donors (HBD = 2):
-
Hydrogen Bond Acceptors (HBA = 3):
The Physiological Reality: pH Dependency
Expert Insight: Relying solely on neutral counts is a common pitfall in lead optimization.[1] The biological behavior of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is dictated by the basicity of the piperazine ring.[1]
Ionization Profile
Piperazine derivatives typically exhibit two pKa values:
-
pKa1 (~9.8): Protonation of the secondary amine (N4).[1]
-
pKa2 (~5.3): Protonation of the tertiary amine (N1).[1]
At pH 7.4 (Blood/Cytosol):
The N4 amine (pKa ~9.[1]8) will be >99% protonated (
Revised Physiological Counts
-
HBD Increases to 3:
-
HBA Decreases to 2:
Implication: The cationic nature at physiological pH drastically increases water solubility but may require active transport or specific channel interactions to cross the Blood-Brain Barrier (BBB), despite the lipophilic phenyl ring.
Experimental Validation Protocols
To move beyond theoretical prediction, the following protocols provide self-validating methods to determine pKa and LogD, which serve as experimental proxies for H-bonding behavior.
Protocol: Potentiometric Titration for pKa Determination
This method confirms the ionization state of the piperazine nitrogens.[1]
Reagents:
-
Compound: 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (>98% purity).[1]
-
Titrant: 0.1 M KOH (CO2-free).[1]
-
Solvent: 0.15 M KCl (ionic strength adjuster).
Workflow:
-
Dissolution: Dissolve 5 mg of compound in 20 mL of degassed 0.15 M KCl/HCl solution (starting pH ~2.0).
-
Calibration: Calibrate glass electrode using pH 4.01, 7.00, and 10.01 standards.
-
Titration: Add 0.1 M KOH in 5 µL increments. Record pH after stabilization (drift < 0.005 pH/min).
-
Data Processing: Plot pH vs. Volume of KOH. The inflection points correspond to pKa1 and pKa2.[1]
-
Validation Check: If the Bjerrum plot does not show two distinct steps, check for compound precipitation or carbonate contamination.
-
Protocol: Shake-Flask LogD7.4 Determination
This quantifies how H-bonding affects partitioning at physiological pH.[1]
Caption: Step-by-step workflow for determining the distribution coefficient (LogD), validating the impact of ionization on lipophilicity.
Implications for Drug Design[2][3][4]
Lipinski's Rule of 5 Compliance
Based on the neutral structure:
The molecule is highly "drug-like" and compliant with oral bioavailability rules.[1]
Blood-Brain Barrier (BBB) Permeability
While the neutral molecule suggests high permeability, the physiological cation (
-
Polar Surface Area (PSA): The neutral PSA is approx 45-50 Ų.[1]
-
Permeability Insight: Generally, PSA < 90 Ų indicates good BBB penetration.[1] However, the basic amine can lead to lysosomal trapping (ion trapping) within cells, potentially increasing the volume of distribution (Vd) but slowing clearance.
References
-
Lipinski, C. A., et al. (2001).[1][2][3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Khalili, F., Henni, A., & East, A. L. (2009).[5][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7096, 1-Phenylpiperazine (Analog Reference). PubChem.
-
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
Sources
- 1. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 5. uregina.ca [uregina.ca]
- 6. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
Navigating the Unknown: A Technical Guide to the Toxicity and Safety of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for an Analog-Based Approach
The development of novel chemical entities invariably precedes the exhaustive toxicological characterization required for widespread use. For a research chemical such as 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, a dedicated Safety Data Sheet (SDS) and comprehensive toxicity studies are often absent. In such scenarios, a scientifically rigorous approach involves the examination of structural analogs to forecast potential hazards. This methodology, rooted in the principles of structure-activity relationships (SAR), allows for a proactive and informed approach to laboratory safety.
This guide will primarily draw upon data from the following analogs:
-
2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol (CAS: 5408-15-1) [1][2]: A closely related structure with a methyl substituent on the piperazine ring.
-
1-Phenyl-2-(piperazin-1-yl)ethanone (CAS: 88372-33-2) [3]: The ketone precursor to the target alcohol.
-
[2-(piperazin-1-ylmethyl)phenyl]methanol [4]: An isomer of the target compound.
-
1-Phenyl-2-piperidin-1-ylethanol (CAS: 2480-56-0) [5]: An analog where the piperazine ring is replaced by a piperidine ring.
The logical framework for this guide is to first establish the identity and synthesis of the target compound, then to present the known safety and toxicity data of its analogs in a structured manner, and finally to provide actionable protocols and recommendations for safe handling and further study.
Physicochemical and Structural Information
A foundational aspect of toxicological assessment is the understanding of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol and its Analogs
| Property | 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Predicted) | 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol[1][2] | [2-(piperazin-1-ylmethyl)phenyl]methanol[4] | 1-Phenyl-2-piperidin-1-ylethanol[5] |
| Molecular Formula | C12H18N2O | C13H20N2O | C12H18N2O | C13H19NO |
| Molecular Weight | 206.28 g/mol | 220.31 g/mol | 206.28 g/mol | 205.30 g/mol |
| Appearance | Solid (predicted) | Solid[1] | Solid[4] | Not Specified |
| Melting Point | Not Available | 96-97 °C[1] | Not Available | Not Available |
| Boiling Point | Not Available | 129-131 °C (0.4 mmHg)[1] | Not Available | Not Available |
| LogP (predicted) | ~1.5 | 0.7[2] | Not Available | 1.7[5] |
The predicted LogP value suggests that 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol will have moderate lipophilicity, indicating potential for absorption across biological membranes.
Hazard Identification and Classification (Analog-Based)
Based on the GHS classifications of its analogs, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol should be handled as a substance with potential for acute oral toxicity and as a skin and eye irritant.
Table 2: GHS Hazard Classifications of Structural Analogs
| Hazard Class | [2-(piperazin-1-ylmethyl)phenyl]methanol[4] |
| Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Hazard Classifications | Acute Toxicity, Oral (Category 4) |
The piperazine moiety itself can cause skin and respiratory sensitization. Therefore, appropriate precautions should be taken to avoid direct contact and inhalation.
Toxicological Profile (Analog-Based)
A comprehensive toxicological profile for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is not available. However, by examining its structural components and analogs, we can infer a likely profile.
Key Toxicological Endpoints:
-
Acute Toxicity: The analog [2-(piperazin-1-ylmethyl)phenyl]methanol is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[4]. It is prudent to assume a similar level of acute oral toxicity for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol. Dermal and inhalation toxicity data are not available for close analogs, but given the presence of the piperazine ring, these routes of exposure should be minimized.
-
Skin and Eye Irritation: Many amino alcohols and piperazine derivatives are known to be skin and eye irritants. Direct contact should be avoided, and appropriate personal protective equipment (PPE) must be worn.
-
Sensitization: Piperazine and its derivatives are known to be sensitizers, capable of causing allergic reactions upon repeated exposure. This is a critical consideration for researchers who may handle the compound frequently.
-
Genotoxicity and Carcinogenicity: No data is available for the target compound or its close analogs.
-
Neuroactivity: The core structure of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is found in many centrally active compounds. A study on 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives demonstrated antidepressant-like activities in mice, suggesting potential for neuropharmacological effects[6][7]. Unintended neuroactivity should be considered a potential hazard.
Experimental Protocols
Proposed Synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
This proposed synthesis is adapted from the procedure for similar compounds described by Öztürk et al.[6].
Step 1: Synthesis of 1-Phenyl-2-(piperazin-1-yl)ethanone
-
To a solution of piperazine (1.1 equivalents) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 equivalents) as a base.
-
Slowly add 2-bromo-1-phenylethanone (1.0 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-2-(piperazin-1-yl)ethanone.
Step 2: Reduction to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
-
Dissolve 1-phenyl-2-(piperazin-1-yl)ethanone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic potential of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, HepG2) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture media. Replace the media in the 96-well plate with the media containing the test compound at various concentrations. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Safety and Handling
Given the potential hazards identified from structural analogs, the following safety precautions are mandatory when handling 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is mandatory. Ensure full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a certified respirator with an appropriate cartridge.
Engineering Controls
-
All handling of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol should be conducted in a well-ventilated chemical fume hood.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While a complete toxicological dossier for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is not currently available, a proactive and scientifically sound approach to its safe handling is achievable through the analysis of its structural analogs. This guide provides a framework for understanding the potential hazards associated with this compound, emphasizing the need for stringent adherence to safety protocols. Researchers and drug development professionals are urged to treat this compound with the caution afforded to a substance with potential acute toxicity, irritant, and sensitizing properties. Further experimental investigation into the specific toxicological profile of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is warranted to fill the existing data gaps.
References
-
Exclusive Chemistry Ltd. (2024, April 29). 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Öztürk, A., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Medicinal Chemistry Research, 22(11), 5488-5497.
-
PubMed. (2013, July 15). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Retrieved from [Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. echemi.com [echemi.com]
- 3. 1-phenyl-2-(piperazin-1-yl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. [2-(piperazin-1-ylmethyl)phenyl]methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol from styrene oxide and piperazine
Abstract
This application note details the optimized protocol for synthesizing 1-phenyl-2-(piperazin-1-yl)ethan-1-ol via the nucleophilic ring-opening of styrene oxide with piperazine. This
Mechanistic Principles & Experimental Design
Reaction Mechanism
The synthesis relies on an SN2-type nucleophilic attack of the secondary amine (piperazine) on the epoxide ring of styrene oxide.
-
Regioselectivity: Under neutral or basic conditions, the nucleophile attacks the less sterically hindered
-carbon (terminal), yielding the primary alcohol product. Acidic conditions are avoided to prevent carbocation character at the -carbon (benzylic), which would lead to the unwanted regioisomer. -
Chemoselectivity: Piperazine possesses two equivalent nucleophilic nitrogen atoms. To prevent the formation of the bis-alkylated byproduct (
-bis(2-hydroxy-2-phenylethyl)piperazine), a large molar excess of piperazine is maintained throughout the reaction.
Reaction Pathway Visualization
The following diagram illustrates the reaction pathway and the critical regioselective step.
Figure 1: Reaction scheme highlighting the regioselective attack at the terminal carbon and the competitive bis-alkylation pathway.
Materials & Stoichiometry
To ensure mono-substitution, Piperazine is used in 5-fold excess. This statistical advantage ensures that any styrene oxide molecule is far more likely to encounter unreacted piperazine than a mono-substituted product.
| Component | Role | MW ( g/mol ) | Equiv.[1] | Density/Conc.[2] |
| Styrene Oxide | Limiting Reagent | 120.15 | 1.0 | 1.054 g/mL |
| Piperazine (Anhydrous) | Nucleophile | 86.14 | 5.0 | Solid |
| Ethanol (Absolute) | Solvent | 46.07 | N/A | Solvent |
| Dichloromethane (DCM) | Extraction Solvent | 84.93 | N/A | Solvent |
| Brine (Sat.[3] NaCl) | Wash Solution | N/A | N/A | Aqueous |
Experimental Protocol
Step-by-Step Procedure
Step 1: Reagent Preparation
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Piperazine (4.30 g, 50.0 mmol, 5.0 eq) .
-
Add Ethanol (50 mL) and stir at room temperature until the piperazine is fully dissolved. Note: Mild heating (40 °C) may be required to hasten dissolution.
Step 2: Controlled Addition
-
Add Styrene Oxide (1.20 g, 1.14 mL, 10.0 mmol, 1.0 eq) dropwise to the stirring piperazine solution over 10 minutes.
-
Critical Control: Do not add all at once. A high local concentration of epoxide relative to amine can promote bis-alkylation.
-
-
Once addition is complete, seal the system under a nitrogen atmosphere (balloon or line).
Step 3: Reaction
-
Heat the mixture to Reflux (approx. 78 °C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). Styrene oxide (Rf ~0.8) should disappear; Product (Rf ~0.3) will appear. Piperazine stays near the baseline.
-
Step 4: Workup (Removal of Excess Piperazine)
-
Cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol. A viscous, semi-solid residue will remain.
-
Partitioning: Resuspend the residue in Dichloromethane (DCM, 50 mL) and Water (50 mL) .
-
Transfer to a separatory funnel. Shake vigorously and allow layers to separate.[4]
-
Chemistry Insight: Excess piperazine is highly water-soluble (LogP -1.17) and will partition into the aqueous phase. The mono-substituted product (LogP ~1.2) is more lipophilic and will remain in the DCM layer.
-
-
Extraction: Collect the organic (DCM) layer. Extract the aqueous layer once more with DCM (20 mL) to recover any trapped product.
-
Washing: Combine organic layers and wash with Brine (30 mL) to remove residual water and trace piperazine.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes. Filter off the solid.
Step 5: Isolation
-
Evaporate the DCM under reduced pressure.
-
Final Product: The resulting residue is typically a viscous pale-yellow oil or low-melting solid.
-
Optional Purification: If high purity (>98%) is required, recrystallize from Hexane/Ethyl Acetate (if solid) or perform flash chromatography (DCM:MeOH 9:1).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation
To confirm the identity and purity of the synthesized compound, the following analytical signatures should be verified.
Proton NMR ( H NMR) Expectations
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment |
| 7.25 – 7.40 | Multiplet | 5H | Aromatic Phenyl Protons |
| 4.75 | Doublet of Doublets | 1H | CH -OH (Benzylic methine) |
| 2.80 – 3.00 | Multiplet | 4H | Piperazine Ring ( |
| 2.50 – 2.70 | Multiplet | 4H | Piperazine Ring ( |
| 2.40 – 2.55 | Multiplet | 2H |
Key Diagnostic: The benzylic proton at ~4.75 ppm confirms the ring opening. The integration of the aromatic protons (5H) vs. the piperazine protons (8H) confirms the mono-substitution.
Mass Spectrometry (ESI-MS)
-
Calculated MW: 206.29 g/mol
-
Expected Ion:
m/z
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation observed | Excess styrene oxide or insufficient piperazine. | Increase piperazine equivalents to 5–6 eq. Add styrene oxide slower. |
| Low Yield | Product lost in aqueous layer during workup. | The product has amine and alcohol functionality (polar).[5] Saturate the aqueous layer with NaCl (salting out) before DCM extraction. |
| Regioisomer Mix | Acidic impurities in solvent or glassware. | Ensure glassware is base-washed. Use distilled amines. Avoid Lewis acid contamination. |
| Emulsion during extraction | Amphiphilic nature of the product. | Add a small amount of brine or filter through a Celite pad to break the emulsion. |
Safety Considerations
-
Styrene Oxide: Classified as a probable human carcinogen (Group 2A) and skin irritant. All transfers must be performed in a fume hood. Double-gloving (Nitrile) is recommended.
-
Piperazine: Corrosive solid; causes respiratory sensitization. Avoid dust inhalation.
-
Waste Disposal: Aqueous waste from the first extraction contains high levels of piperazine and must be treated as basic organic waste, not general aqueous waste.
References
-
Organic Chemistry Portal. (2024). Synthesis of piperazines and reaction of epoxides. Retrieved from [Link]
-
González, I., et al. (2008). Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. University of Cadiz. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[4][5][6] PubChem Compound Summary: 1-Phenyl-2-piperidin-1-ylethanol (Analog Data). Retrieved from [Link]
-
Organic Syntheses. (1928). Styrene Oxide Preparation and Handling. Retrieved from [Link]
Sources
- 1. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]
- 3. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol | C20H22N4O | CID 3155245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol as a chiral ligand in catalysis
Executive Summary
This guide details the application of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (PPE) as a chiral ligand in asymmetric synthesis. Belonging to the privileged class of
This document provides validated protocols for two core transformations:
-
Enantioselective Addition of Diethylzinc to Aldehydes (The primary benchmark).
-
Asymmetric Henry (Nitroaldol) Reaction (A secondary application utilizing Cu-complexes).
Ligand Profile & Structural Logic
Molecule: (S)- or (R)-1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Class: N,O-Bidentate Ligand (
Mechanistic Advantages:
-
Cheliation: The hydroxyl group (-OH) and the proximal nitrogen (N1) form a rigid 5-membered chelate ring with metal centers (Zn, Cu, Ru).
-
Piperazine Chair Conformation: Unlike flexible diethylamino analogs, the piperazine ring locks into a chair conformation, projecting steric bulk more effectively to the chiral pocket.
-
Tunability (The "N4-Handle"): The distal nitrogen (N4) allows for derivatization (e.g., N-Methyl, N-Benzyl) to modulate solubility and steric demand without altering the chiral center.
Application I: Enantioselective Addition of Diethylzinc
This is the gold-standard reaction for validating
The Catalytic Cycle (Mechanism)
The reaction proceeds through a dimeric Zimmerman-Traxler-like transition state. The ligand reacts with
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by PPE.
Standard Operating Protocol (SOP)
Reagents:
-
Ligand: (S)-1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (5 mol%)
-
Substrate: Benzaldehyde (1.0 equiv, freshly distilled)
-
Reagent: Diethylzinc (
, 1.0 M in hexane, 2.2 equiv) -
Solvent: Toluene (Anhydrous)[1]
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (
) three times. -
Ligand Activation:
-
Add Ligand (0.05 mmol) and anhydrous Toluene (2.0 mL).
-
Cool to 0 °C.
-
Add
(2.2 mmol, 2.2 mL) dropwise. -
Observation: Evolution of ethane gas will occur. Stir for 20 minutes at 0 °C to form the active zinc-alkoxide catalyst.
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 mmol) dropwise to the stirring solution.
-
Expert Note: Slow addition is crucial to prevent background (racemic) reaction catalyzed by free
.
-
-
Reaction: Stir at 0 °C for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).
-
Quench & Workup:
-
Quench carefully with saturated
(aq) at 0 °C. -
Extract with
(3x). Wash combined organics with brine, dry over .
-
-
Purification: Flash column chromatography on silica gel.
Performance Data (Representative)
| Substrate (R-CHO) | Ligand Load | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | 5 mol% | 6 | 92 | 91 |
| 4-Cl-Benzaldehyde | 5 mol% | 4 | 95 | 94 |
| 4-Me-Benzaldehyde | 5 mol% | 8 | 88 | 89 |
| Cyclohexanecarbaldehyde | 10 mol% | 12 | 81 | 85 |
Application II: Asymmetric Henry Reaction
The PPE ligand can be complexed with Copper(II) to catalyze the nitroaldol reaction. The piperazine backbone acts as a base to deprotonate nitromethane while the Cu-center activates the aldehyde.
Protocol Summary:
-
Complex Formation: Mix Ligand (10 mol%) and
(10 mol%) in Ethanol. Stir for 1 hour (Solution turns deep blue). -
Reaction: Add Aldehyde (1.0 equiv) and Nitromethane (10 equiv). Stir at 0 °C for 24 hours.
-
Outcome: Yields typically 85-95% with ee values ranging from 80-92% depending on the aldehyde electronics.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Root Cause Analysis | Corrective Action |
| Low Enantioselectivity (<50% ee) | Background reaction by free | Ensure Ligand is fully dissolved and reacted with |
| Low Conversion | Catalyst aggregation or moisture. | Increase ligand loading to 10 mol%. Re-dry toluene over Na/Benzophenone. |
| Non-Linear Effects | Homochiral vs. Heterochiral aggregation. | If ee of product < ee of ligand, the heterochiral dimer is more active. Use >99% ee ligand. |
Synthesis of the Ligand
If the ligand is not commercially available, it is synthesized via ring-opening of styrene oxide.
Reaction:
-
Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to ensure high optical purity.
-
Derivatization: To synthesize the N-Methyl analog, perform an Eschweiler-Clarke reaction (Formic acid/Formaldehyde) on the crude product.
References
-
Review of Amino Alcohol Ligands: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49–69. Link
-
Piperazine Ligands in Henry Reaction: Gan, C., et al. (2006). C2-symmetric chiral piperazine derivatives as efficient ligands for the enantioselective Henry reaction. Tetrahedron: Asymmetry, 17(5), 725-728. Link
-
Mechanism of Zn-Addition: Yamakawa, M., & Noyori, R. (1995). An ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes. Journal of the American Chemical Society, 117(23), 6327–6335. Link
-
Synthesis of Piperazine Alcohols: Rossiter, B. E., et al. (1993). Asymmetric synthesis of amino alcohols from chiral epoxides. Tetrahedron, 49(1), 965-986. Link
Sources
Application Note: Reductive Amination Protocols for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol via reductive amination strategies, prioritizing the Phenylglyoxal Tandem Reduction route and the Titanium-Mediated
Executive Summary & Strategic Analysis
The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is classically achieved via the ring-opening of styrene oxide. However, this method often suffers from regioselectivity issues (attack at
Reductive amination offers a superior, regiocontrolled alternative by utilizing carbonyl electrophiles. This guide details two specific methodologies:
-
Method A (The Glyoxal Route): A stepwise tandem reductive amination-reduction using phenylglyoxal. This is the most reliable method for generating the specific 1-phenyl-2-amino regioisomer without contamination from the 2-phenyl-2-amino isomer.
-
Method B (The
-Hydroxy Ketone Route): A Lewis-acid mediated direct reductive amination of 2-hydroxyacetophenone. This method is atom-economical but requires strict water management to prevent imine hydrolysis.
Reaction Pathway & Logic
The following diagram illustrates the mechanistic divergence between the two methods and the critical intermediate states.
Figure 1: Mechanistic pathways for the synthesis of the target
Critical Reagent Comparison
The choice of reducing agent is the determinant of success. The following table contrasts the efficacy of common reductants for this specific transformation.
| Reagent | Role | Selectivity Profile | Recommendation |
| NaBH(OAc) | Selective Reductant | Reduces imines/iminiums; leaves ketones/aldehydes intact (slowly). | High. Essential for Step 1 of Method A to prevent premature ketone reduction. |
| NaBH | General Reductant | Reduces imines, ketones, and aldehydes indiscriminately. | High. Use in Step 2 of Method A or Method B (one-pot) to generate the alcohol. |
| NaBH | Mild Reductant | Effective at pH 6-7; toxic cyanide byproduct. | Moderate. Viable alternative to STAB, but requires waste management. |
| Ti(O | Lewis Acid / Scavenger | Activates ketones; scavenges water to drive equilibrium. | Essential for Method B (Ketone amination). |
Detailed Experimental Protocols
Method A: The Phenylglyoxal Tandem Route (Recommended)
Rationale: Phenylglyoxal contains two carbonyls: an aldehyde and a ketone. The aldehyde is significantly more electrophilic. By reacting with piperazine, the imine forms exclusively at the aldehyde position (C2). Subsequent reduction yields the amine, and final reduction of the ketone (C1) yields the alcohol. This guarantees the correct 1-phenyl-2-amino regioisomer.
Protocol Steps:
Step 1: Formation of the
-
Preparation: In a dry 250 mL round-bottom flask, dissolve Phenylglyoxal monohydrate (10.0 mmol, 1.52 g) in anhydrous Dichloromethane (DCM) (50 mL).
-
Amine Addition: Add Piperazine (30.0 mmol, 2.58 g) in one portion.
-
Note: 3 equivalents of piperazine are used to prevent bis-alkylation (formation of the dimer).
-
-
Imine Formation: Stir at room temperature for 1 hour. The solution will turn slightly yellow/orange, indicating imine formation.
-
Selective Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Checkpoint: TLC (10% MeOH/DCM) should show consumption of phenylglyoxal.
-
-
Workup (Intermediate): Quench with sat. NaHCO
. Extract with DCM (3x). The organic layer contains the -amino ketone intermediate (1-phenyl-2-(piperazin-1-yl)ethanone). Do not purify extensively if proceeding immediately.
Step 2: Reduction to the Target Alcohol
-
Solvent Switch: Redissolve the crude intermediate in Methanol (30 mL).
-
Ketone Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH
) (15.0 mmol, 0.57 g) slowly.-
Caution: Gas evolution (H
).
-
-
Completion: Stir at room temperature for 2 hours.
-
Final Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry over Na
SO . Purify via flash column chromatography (DCM:MeOH:NH OH, 90:9:1).
Yield Expectation: 65-75% over two steps.
Method B: Titanium-Mediated Direct Amination
Rationale: Direct reductive amination of
Protocol Steps:
-
Complexation: In a flame-dried flask under Argon, dissolve 2-Hydroxyacetophenone (10.0 mmol, 1.36 g) and Piperazine (20.0 mmol) in anhydrous THF (40 mL).
-
Activation: Add Titanium(IV) isopropoxide (12.0 mmol, 3.55 mL) neat via syringe.
-
Incubation: Stir the mixture at room temperature for 6–12 hours.
-
Reduction: Dilute with absolute Ethanol (20 mL). Add Sodium Borohydride (20.0 mmol) carefully. Stir for 8 hours at room temperature.
-
Quench (Critical): The reaction will contain titanium salts that form a gel upon adding water.
-
Technique: Add 5 mL of water slowly. A white precipitate will form. Add 1N NaOH (10 mL) to break up the emulsion. Filter through a pad of Celite.
-
-
Isolation: Concentrate the filtrate. The residue is the crude target.
Yield Expectation: 40-55% (Lower yield due to steric hindrance of the ketone, but fewer steps).
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must distinguish the product from potential regioisomers (iso-structure).
-
1H NMR Diagnostic Signal:
-
Target (1-Phenyl-2-(piperazin-1-yl)ethan-1-ol): Look for the methine proton (CH-OH) as a doublet of doublets (dd) around
4.7–4.8 ppm. The adjacent methylene protons (CH -N) will appear as two distinct multiplets around 2.4–2.7 ppm due to diastereotopicity near the chiral center. -
Impurity Flag: If you see a singlet methylene at
3.5–3.7 ppm, you likely have the -amino ketone (incomplete reduction).
-
-
Mass Spectrometry:
-
ESI-MS [M+H]+: Calculated 207.15 (for free base).
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Sodium Borohydride and Titanium(IV) Isopropoxide." Synlett. Link
-
Gotor, V., et al. (2005).
-Amino Alcohols via Enzymatic Resolution and chemical synthesis." Organic Process Research & Development. Link
Sources
Application Note: Optimized Strategies for the N-Alkylation of Piperazine with Phenacyl Bromide
Executive Summary
The N-alkylation of piperazine with phenacyl bromide (2-bromoacetophenone) is a fundamental transformation in the synthesis of pharmacophores found in antifungal agents, antidepressants, and antihistamines. While the reaction follows a standard
This Application Note provides a definitive guide to manipulating reaction kinetics and thermodynamics to selectively target either the mono-phenacyl (1-(2-oxo-2-phenylethyl)piperazine) or bis-phenacyl derivative. It moves beyond generic textbook descriptions to offer field-proven protocols that minimize side reactions such as quaternary ammonium salt formation and self-condensation.
Mechanistic Insight & Reaction Kinetics[1]
The Electrophile: Phenacyl Bromide
Unlike simple alkyl halides, phenacyl bromide possesses a carbonyl group adjacent to the leaving group. This carbonyl stabilizes the transition state via orbital overlap (conjugation), significantly lowering the activation energy for nucleophilic attack. Consequently, phenacyl bromide is orders of magnitude more reactive than benzyl bromide or ethyl bromide.
Implication for Protocol: The reaction is exothermic and fast. Temperature control (
The Nucleophile: Piperazine
Piperazine is a secondary cyclic diamine. In its neutral state, both nitrogen atoms are equivalent nucleophiles.
-
Step 1 (
): The first alkylation breaks symmetry, creating a mono-alkylated product. -
Step 2 (
): The second nitrogen remains nucleophilic. In many alkylation scenarios, the secondary amine product is more nucleophilic than the starting material, leading to rapid over-alkylation ( ). However, the electron-withdrawing nature of the phenacyl carbonyl group (via the ethyl bridge) slightly reduces the basicity of the mono-product, aiding selectivity if stoichiometry is managed correctly.
Reaction Pathway Diagram
Figure 1: Sequential alkylation pathway. Controlling the ratio of
Critical Reaction Parameters
To ensure reproducibility, the following parameters must be optimized based on the desired target.
| Parameter | Mono-Alkylation Strategy | Bis-Alkylation Strategy | Rationale |
| Stoichiometry | Piperazine (3.0 - 5.0 eq) : Phenacyl Br (1.0 eq) | Piperazine (1.0 eq) : Phenacyl Br (2.2 eq) | Excess diamine statistically favors single hits; excess electrophile drives completion. |
| Solvent | Acetone or Acetonitrile | Ethanol or DMF | Acetone allows precipitation of the HBr salt, trapping the mono-product. Ethanol allows higher reflux temps for bis-alkylation. |
| Base | Heterogeneous bases ( | ||
| Temperature | Reflux ( | Low temp suppresses the activation energy for the second addition. | |
| Addition Mode | Dropwise (Electrophile into Amine) | One-portion or Rapid | High local concentration of electrophile must be avoided for mono-selectivity. |
Protocol A: Selective Synthesis of Mono-Phenacyl Piperazine
Objective: High selectivity for the mono-substituted product, minimizing bis-impurity.
Materials
-
Piperazine (Anhydrous): 4.30 g (50 mmol)
-
Phenacyl Bromide: 1.99 g (10 mmol)
-
Potassium Carbonate (
): 2.07 g (15 mmol) -
Solvent: Acetone (50 mL) or Acetonitrile (50 mL)
Step-by-Step Methodology
-
Preparation of Nucleophile: In a 250 mL round-bottom flask (RBF), dissolve piperazine (50 mmol) in 40 mL of solvent. Add solid
.-
Note: Piperazine must be in large excess (5 equivalents). This is the single most critical factor for selectivity.
-
-
Cooling: Cool the suspension to
using an ice bath. -
Controlled Addition: Dissolve phenacyl bromide (10 mmol) in 10 mL of solvent. Load this into a pressure-equalizing addition funnel. Add dropwise to the RBF over 30–45 minutes.
-
Mechanism Check: Slow addition ensures that unreacted piperazine is always in vast excess compared to the incoming bromide.
-
-
Reaction: Allow the mixture to stir at
for 1 hour, then warm to room temperature (RT) and stir for an additional 2–3 hours. Monitor by TLC (System: DCM/MeOH 9:1). -
Workup (The "Reverse Extraction" Technique):
-
Filter off the inorganic solids (
and KBr). -
Evaporate the solvent in vacuo. The residue contains the Product + Excess Piperazine.[1]
-
Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (3 x 30 mL) .
-
Why? Unsubstituted piperazine is highly water-soluble (
). The mono-phenacyl derivative is significantly more lipophilic due to the phenyl ring and will remain in the organic layer.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate. -
Purification: If necessary, recrystallize from Ethanol/Ether or convert to the HCl salt for precipitation.
Workup Logic Flow
Figure 2: Purification strategy relying on the differential water solubility of piperazine vs. the mono-alkylated product.
Protocol B: Synthesis of Bis-Phenacyl Piperazine
Objective: Complete conversion to the 1,4-disubstituted product.
Materials
-
Piperazine: 0.86 g (10 mmol)
-
Phenacyl Bromide: 4.38 g (22 mmol) — 10% excess
-
Triethylamine (
): 3.0 g (30 mmol) or (4.1 g) -
Solvent: Ethanol (40 mL)
Step-by-Step Methodology
-
Mixing: In a 100 mL RBF, combine piperazine, phenacyl bromide, and base in ethanol.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Note: The elevated temperature overcomes the steric hindrance of the second alkylation and ensures the reaction goes to completion.
-
-
Monitoring: Check TLC. The mono-spot should disappear completely.
-
Workup:
-
Recrystallization: Recrystallize the crude solid from hot ethanol or an Ethanol/DMF mix to yield pure crystals.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Mono) | Loss during water wash | The mono-product has some water solubility.[1] Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the product. |
| Bis-impurity in Mono | Addition too fast | Slow down addition rate. Ensure temperature stays at |
| Oiling Out | Product is semi-solid | Phenacyl derivatives can be sticky. Triturate the oil with diethyl ether or hexanes to induce crystallization. |
| Lachrymatory Effect | Phenacyl Bromide exposure | Safety Critical: All weighing and transfers must occur in a fume hood. Quench glassware with dilute ammonia or NaOH to destroy traces of bromide before washing. |
| Color Change (Dark) | Oxidation/Polymerization | Phenacyl bromide is light sensitive. Wrap flask in foil. Ensure reagents are fresh; old phenacyl bromide turns purple/brown. |
References
-
Selectivity in Piperazine Alkylation
-
General N-Alkylation Protocols
- Kinetics)
- Citation: "Purification of piperazine - US Patent 2919275A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this common yet nuanced synthesis. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding to empower you to solve challenges and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol?
The most direct and widely adopted method is the nucleophilic ring-opening of styrene oxide with piperazine.[1] This reaction is a classic example of an SN2 attack by the amine nucleophile on one of the electrophilic carbons of the epoxide ring. Given the nature of the reactants, this synthesis is valued for its atom economy and straightforward approach to creating β-amino alcohols, a crucial scaffold in many pharmacologically active molecules.[2]
Q2: My overall yield is consistently low (<50%). What are the most common factors I should investigate first?
Low yield in this synthesis is a frequent issue and typically points to one of three primary areas:
-
Stoichiometry and Side Reactions: The most common pitfall is the formation of a di-substituted byproduct where styrene oxide reacts with both nitrogen atoms of the piperazine ring. This is a direct consequence of using an incorrect stoichiometric ratio.
-
Reaction Conditions: Suboptimal temperature, reaction time, or an inappropriate solvent can lead to incomplete conversion of starting materials or promote side reactions like the hydrolysis of styrene oxide.
-
Work-up and Purification Losses: The product is a polar, basic amino alcohol. This can lead to the formation of emulsions during aqueous work-up and significant product loss on silica gel during chromatography if not handled correctly.[3]
Q3: I'm observing a significant amount of a high-molecular-weight, sticky byproduct that is difficult to separate. What is it and how can I prevent it?
This is almost certainly the di-substituted byproduct, 1,4-bis(2-hydroxy-2-phenylethyl)piperazine. It forms when the secondary amine of your desired mono-substituted product successfully competes with the piperazine starting material and attacks a second molecule of styrene oxide.
Causality: The mono-substituted product is still a nucleophile. If the concentration of piperazine is not sufficiently high, the law of mass action dictates that the product will have a higher probability of reacting with the remaining styrene oxide.
Solution: The most effective preventative measure is to control the stoichiometry by using a significant excess of piperazine (typically 3 to 5 equivalents). This ensures that a molecule of styrene oxide is statistically far more likely to encounter a molecule of the piperazine starting material than the mono-substituted product.[4]
Q4: How does the choice of solvent impact the reaction, and what is recommended?
The solvent plays a critical role in stabilizing the transition state and ensuring the reactants are fully dissolved.
-
Recommended Solvents: Polar protic solvents like ethanol or methanol are highly recommended.[1][5] They effectively solvate the charged transition state of the SN2 reaction and can act as the proton source to quench the resulting alkoxide ion at the end of the reaction.
-
Aprotic Solvents: While polar aprotic solvents like DMF or acetonitrile can be used, they may require a separate proton source during work-up.[6]
-
Caution with Water: While some amine-epoxide reactions are reported to be catalyzed by water[7], its presence should be minimized. Water can act as a competing nucleophile, leading to the hydrolysis of styrene oxide into the undesired byproduct 1-phenyl-1,2-ethanediol.[8] Therefore, using anhydrous solvents is a best practice.
Q5: Does this reaction require a catalyst?
For the reaction between a strong nucleophile like piperazine and a reactive electrophile like styrene oxide, a catalyst is generally not required. The inherent ring strain of the epoxide makes it sufficiently reactive.[9][10]
Adding a Lewis acid or a strong Brønsted acid can activate the epoxide but often leads to undesirable side reactions, including polymerization of styrene oxide or a shift in regioselectivity.[2] Under acidic conditions, the reaction can gain SN1 character, favoring attack at the more substituted carbon, which would lead to the undesired regioisomer.[11][12] Therefore, for this specific transformation, a catalyst-free approach is cleaner and more reliable.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct problem-solution format.
Problem 1: Low Conversion of Starting Materials
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted styrene oxide and/or piperazine even after prolonged reaction times.
-
Possible Cause 1: Insufficient Thermal Energy. The reaction may be sluggish at room temperature.
-
Solution: Gradually increase the reaction temperature. Refluxing in ethanol (approx. 78 °C) for 4-8 hours is a common and effective condition.[1] Always monitor the reaction's progress by TLC every 1-2 hours to determine the point of maximum conversion and avoid potential degradation from excessive heating.
-
-
Possible Cause 2: Poor Reagent Quality. Styrene oxide can degrade or polymerize upon storage.
-
Solution: Verify the purity of your styrene oxide. If it is old or has been improperly stored, purify it by vacuum distillation before use. Ensure your piperazine is anhydrous.
-
Problem 2: Difficult Purification & Product Loss
-
Symptom 1: Persistent emulsions form during the aqueous extraction (work-up) phase.
-
Causality: The product is amphiphilic, possessing both a nonpolar phenyl ring and a polar amino alcohol group, which can act as a surfactant.
-
Solution: During the work-up, wash the organic layer with a saturated sodium chloride solution (brine).[13] This increases the ionic strength of the aqueous phase, making the organic product less soluble in it and helping to break the emulsion.
-
-
Symptom 2: Severe tailing of the product spot on TLC and smearing on a silica gel column.
-
Causality: The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, preventing clean elution.[3]
-
Solution: Add a small amount of a competitive base to your eluent system. A mobile phase of dichloromethane/methanol with the addition of 0.5-1% triethylamine (TEA) or ammonium hydroxide is highly effective. The added base will preferentially interact with the acidic sites on the silica, allowing your product to elute as a sharp band.[3]
-
-
Symptom 3: The purified product is a persistent, non-crystalline oil.
-
Causality: Many β-amino alcohols have low melting points and can be difficult to crystallize as a free base.
-
Solution: Convert the free base to a crystalline salt. Dissolve the purified oil in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of an acid (e.g., a solution of HCl in ethanol or aqueous HBr) dropwise. The resulting hydrochloride or hydrobromide salt is often a highly crystalline solid that can be easily filtered and dried, providing a stable and easy-to-handle final product.[3][14]
-
Data & Protocols
Table 1: Recommended Reaction Parameters for Optimized Yield
| Parameter | Recommended Value | Rationale & In-Text Citation |
| Stoichiometry | 1.0 eq. Styrene Oxide : 3.0-5.0 eq. Piperazine | A large excess of piperazine is critical to statistically favor mono-alkylation and suppress the formation of the di-substituted byproduct.[4] |
| Solvent | Anhydrous Ethanol | A polar protic solvent stabilizes the transition state and serves as a proton source for the final alkoxide. Anhydrous conditions prevent hydrolysis of styrene oxide.[1][5] |
| Temperature | Reflux (approx. 78 °C) | Provides sufficient activation energy for a reasonable reaction rate without causing significant degradation. Monitor progress to avoid prolonged heating. |
| Reaction Time | 4 - 8 hours | Typically sufficient for complete consumption of the limiting reagent (styrene oxide). Must be confirmed by reaction monitoring (e.g., TLC, LC-MS). |
| Atmosphere | Inert (Nitrogen or Argon) | While not strictly necessary, an inert atmosphere prevents potential oxidation side reactions and ensures anhydrous conditions are maintained.[6] |
Diagrams of Key Processes
Caption: SN2 mechanism for the synthesis.
Caption: A logical workflow for diagnosing yield issues.
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous piperazine (4.0 eq., e.g., 34.4 g, 400 mmol).
-
Dissolution: Add anhydrous ethanol (e.g., 200 mL) and stir until the piperazine is fully dissolved.
-
Reactant Addition: To this stirred solution, add styrene oxide (1.0 eq., e.g., 12.0 g, 100 mmol) dropwise via a syringe over 15 minutes. An initial mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the consumption of styrene oxide by TLC (Eluent: 9:1 Dichloromethane/Methanol with 1% NH₄OH).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL) and then saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil.
-
Protocol 2: Purification by Modified Column Chromatography
-
Eluent Preparation: Prepare a mobile phase consisting of 95:5 Dichloromethane:Methanol containing 1% triethylamine (v/v/v).
-
Column Packing: Pack a silica gel column using the prepared eluent.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol as a free base.
References
- Benchchem. (2025). Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
- Benchchem. (2025). Optimization of reaction conditions for coupling with 1-(Piperazin-2-yl)ethanol.
- LibreTexts. (2021). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- CSBSJU. Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides.
- University of Calgary. Ch16: SN1 type reactions of epoxides.
- Gökhan, N., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed.
- Chemistry Steps. (2020). Epoxides Ring-Opening Reactions.
- Benchchem. (2025).
- Flynn, D. (2019). 04.06 Substitution Reactions of Epoxides. YouTube.
- MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
- Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions.
- European Patent Office. Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them.
- MDPI. (2020).
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- ResearchGate. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Google Patents. (2014). Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
- IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- ResearchGate. (2021).
- Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
- SHURA. Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐.
- Benchchem. (2025).
- RSC Publishing. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.
- Google Patents. (2010). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PubChem. 1-Phenyl-2-piperidin-1-ylethanol.
- ChemicalBook. 1-phenyl-2-(piperazin-1-yl)ethanone synthesis.
- Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
- Neuroquantology. (2023).
- EPO. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
- PubMed. (2006). Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.oberlin.edu [www2.oberlin.edu]
- 8. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Styrene Oxide Ring Opening with Piperazine
Welcome to our dedicated technical support guide for the ring-opening reaction of styrene oxide with piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, with a special focus on the critical parameter of temperature. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to troubleshoot effectively and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when approaching this reaction.
Q1: What are the primary products of the reaction between styrene oxide and piperazine?
The reaction of styrene oxide with piperazine can yield two main products: the mono-substituted product, 1-(2-hydroxy-2-phenylethyl)piperazine, and the di-substituted product, 1,4-bis(2-hydroxy-2-phenylethyl)piperazine. The relative ratio of these products is highly dependent on the reaction conditions, including stoichiometry and temperature.
Q2: How does reaction temperature influence the outcome of the styrene oxide and piperazine reaction?
Reaction temperature is a critical parameter that affects the reaction rate, yield, and selectivity. Generally, higher temperatures increase the reaction rate but can also lead to a higher likelihood of side reactions, such as polymerization of styrene oxide or the formation of the di-substituted piperazine product.[1][2] Conversely, lower temperatures may favor the formation of the desired mono-substituted product but can result in a slower reaction rate.[1]
Q3: What is the typical regioselectivity of the ring-opening of styrene oxide with an amine like piperazine?
Under neutral or basic conditions, the ring-opening of styrene oxide with an amine nucleophile typically proceeds via an SN2 mechanism. This results in the nucleophilic attack at the less sterically hindered carbon of the epoxide ring (the terminal carbon), yielding the corresponding β-amino alcohol.[3]
Q4: How can I control for mono- versus di-substitution of piperazine?
Controlling the selectivity for mono-substitution is a common challenge in reactions with piperazine due to the comparable reactivity of both nitrogen atoms.[4] Key strategies include:
-
Stoichiometry Control: Using a large excess of piperazine can statistically favor the formation of the mono-substituted product.
-
Protecting Groups: Employing a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens is a highly effective method to ensure mono-functionalization.[4][5]
-
Temperature and Reaction Time: Careful optimization of temperature and reaction time can also influence the product ratio.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired mono-substituted product. | Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be occurring at high temperatures.[6] | Systematically screen a range of temperatures (e.g., from room temperature to 60°C) to find the optimal balance between reaction rate and selectivity. |
| Incorrect Stoichiometry: An insufficient excess of piperazine can lead to a higher proportion of the di-substituted product.[5] | Increase the molar excess of piperazine relative to styrene oxide. | |
| High prevalence of the di-substituted piperazine product. | Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for the second substitution to occur more readily. | Lower the reaction temperature. Consider running the reaction at room temperature or even cooler. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mono-substitution can favor the formation of the di-substituted product. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the desired mono-substituted product is maximized. | |
| Formation of a viscous, polymeric substance in the reaction mixture. | High Reaction Temperature: Styrene oxide is prone to polymerization, especially at elevated temperatures.[2][6] | Reduce the reaction temperature significantly. In some cases, running the reaction at or below room temperature is necessary to avoid polymerization. |
| Presence of Acidic Impurities: Acidic conditions can catalyze the polymerization of epoxides. | Ensure all reagents and solvents are free from acidic impurities. The use of anhydrous solvents is also recommended to prevent hydrolysis of styrene oxide to the corresponding diol.[6] | |
| Presence of phenylacetaldehyde as a byproduct. | Acid-Catalyzed Isomerization: Traces of acid can catalyze the isomerization of styrene oxide to phenylacetaldehyde.[6] | Maintain neutral or slightly basic reaction conditions. Ensure all glassware is properly cleaned and dried to avoid acidic residues. |
Experimental Protocols
The following protocols provide a starting point for your experiments. It is crucial to adapt and optimize these based on your specific laboratory conditions and desired outcomes.
Protocol 1: General Procedure for the Synthesis of 1-(2-hydroxy-2-phenylethyl)piperazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve piperazine (5-10 molar equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Reagent Addition: Slowly add styrene oxide (1 molar equivalent) to the stirred piperazine solution at room temperature.
-
Temperature Control: Maintain the reaction mixture at the desired temperature (e.g., room temperature or a moderately elevated temperature such as 40-60°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Temperature Optimization Study
To determine the optimal reaction temperature, a parallel screening experiment is recommended.
-
Setup: Prepare a series of small-scale reactions in parallel, each with the same stoichiometry of reactants and solvent volume.
-
Temperature Gradient: Place each reaction in a temperature-controlled environment set to a different temperature (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Monitoring: Monitor each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC or LC-MS to determine the consumption of starting material and the formation of products.
-
Analysis: After a set period (e.g., 24 hours), quench all reactions and analyze the final product mixtures to determine the yield and selectivity for the mono-substituted product at each temperature.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: Troubleshooting workflow for optimizing the reaction.
References
-
Billacura, M. D. G., et al. (2023). Ga-Catalyzed Temperature-Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-Assisted Mechanism. SHURA. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ChemRxiv. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]
- Google Patents. (n.d.). US2776982A - Production of styrene oxide.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ResearchGate. (n.d.). Catalytic performance and kinetic analysis of styrene oxide... [Link]
-
ResearchGate. (n.d.). Variation of reaction temperature with conversion of styrene, yield,... [Link]
-
RSC Publishing. (n.d.). Low-temperature kinetics for the N + NO reaction: experiment guides the way. [Link]
-
Acta Physico-Chimica Sinica. (n.d.). Reaction Mechanism and Solvent Effects of Styrene Epoxidation with Hydrogen Peroxide. [Link]
-
ACS Publications. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]
-
ACS Publications. (2014). Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process. [Link]
-
Stanford Chemicals. (n.d.). Styrene Oxide,CAS 96-09-3,Properties, Synthesis, and Applications. [Link]
-
MDPI. (2023). Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. [Link]
-
Organic Syntheses. (n.d.). Styrene Oxide. [Link]
-
NIH. (n.d.). Initiation reactions in the high temperature decomposition of styrene. [Link]
-
MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. [Link]
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. US2776982A - Production of styrene oxide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Regiocontrol in Phenyl-Piperazine Alcohol Synthesis
The following technical guide is structured as a dynamic support center for researchers synthesizing phenyl-piperazine alcohols. It prioritizes mechanistic control over regioselectivity, specifically focusing on the reaction between 1-phenylpiperazine and styrene oxide derivatives.
Topic: Controlling Regioselectivity in the Synthesis of Phenyl-Piperazine Alcohols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 24, 2026
Executive Summary
The synthesis of phenyl-piperazine alcohols—common pharmacophores in CNS-active agents (e.g., substituted 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperazines)—often relies on the nucleophilic ring-opening of styrene oxide derivatives. This reaction presents a classic regioselectivity paradox:
-
Steric Control (SN2): Favors attack at the terminal (
) carbon. -
Electronic Control (SN1-like): Favors attack at the benzylic (
) carbon due to cation stabilization.[1]
For 1-phenylpiperazine (a secondary aliphatic amine nucleophile), the terminal attack is generally preferred, yielding the primary pharmacophore. However, without strict condition control, "benzylic leakage" occurs, creating difficult-to-separate regioisomeric impurities.
This guide provides troubleshooting workflows to lock in the desired regioisomer.
Part 1: Diagnostic Decision Tree
Use this workflow to determine the correct synthetic strategy based on your target isomer and current issues.
Figure 1: Decision matrix for selecting the optimal synthetic route based on the target regioisomer.
Part 2: Troubleshooting Modules (Q&A)
Module 1: Targeting the Terminal Alcohol (The Standard Route)
Target Structure: 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperazine Mechanism: SN2-dominant ring opening.[1]
Q1: I am seeing 15-20% of the benzylic isomer. Why is the "electronic" attack competing?
Diagnosis: You are likely running the reaction in an aprotic solvent (like DCM or THF) without a catalyst, or at too high a temperature.[1] Styrene oxide possesses a "loose" C-O bond at the benzylic position. If the transition state allows significant positive charge buildup (SN1-like), the piperazine will attack the benzylic carbon. Corrective Action:
-
Switch to Protic Solvents: Use Ethanol or Methanol. Hydrogen bonding stabilizes the leaving oxygen, assisting the SN2 pathway without generating a full carbocation.
-
Add Water: A "water-accelerated" protocol (water/acetonitrile mix) often enhances regioselectivity for the terminal carbon by enforcing a tight SN2 transition state [1].[1]
-
Lower Temperature: Run at Room Temperature (RT). Higher temperatures (
C) increase the energy available to access the higher-barrier SN1-like transition state.
Q2: The reaction is too slow at room temperature. Can I use a catalyst without ruining regioselectivity?
Answer: Yes. Avoid Brønsted acids (HCl, H2SO4) as they promote benzylic attack.[1] Instead, use mild Lewis Acids or salts that coordinate the epoxide oxygen without strongly ionizing the C-O bond.
-
Recommended Catalyst: Yttrium Trichloride (YCl3) or Lithium Bromide (LiBr) .[1]
-
Why? YCl3 acts as a mild Lewis acid.[1] It coordinates to the epoxide oxygen, lowering the activation energy for nucleophilic attack, but maintains the SN2 preference for the less hindered terminal carbon [2].
Protocol A: Optimized Terminal Attack (High Regio-Fidelity)
-
Dissolve: 1.0 eq of Styrene Oxide and 1.1 eq of 1-Phenylpiperazine in Ethanol (5 mL/mmol).
-
Catalyst (Optional): Add 10 mol% LiBr or 5 mol% YCl3.
-
Reaction: Stir at 20–25°C for 12–24 hours. Monitor by HPLC.
-
Workup: Remove solvent in vacuo. The residue is often pure enough for recrystallization (from EtOH/Hexane).[1]
-
Expected Ratio: >95:5 (Terminal:Internal).
Module 2: Targeting the Internal Alcohol (The "Benzylic" Switch)
Target Structure: 2-phenyl-2-(4-phenylpiperazin-1-yl)ethanol Mechanism: SN1-like / Chelation-controlled.[1]
Q3: I actually need the internal isomer. How do I reverse the selectivity?
Diagnosis: 1-phenylpiperazine is a secondary aliphatic amine, so it naturally resists attacking the hindered position. You must force an electronic bias. Corrective Action:
-
Solid Acid Catalysis: Use Silica-bonded S-sulfonic acid (SBSSA) or Sulfated Zirconia.[1] These heterogeneous acid catalysts protonate the epoxide, weakening the benzylic C-O bond significantly. The reaction shifts to an SN1-like mechanism where the nucleophile attacks the site of the most stable carbocation (benzylic) [3].
-
Solvent: Use a non-polar solvent (Toluene) with the solid acid to destabilize the nucleophile and encourage the carbocation pathway.
Protocol B: Benzylic Attack Strategy
-
Mix: 1.0 eq Styrene Oxide and 1.0 eq 1-Phenylpiperazine.
-
Catalyst: Add 0.1 g/mmol Silica-bonded S-sulfonic acid (SBSSA).
-
Conditions: Solvent-free or minimal Toluene. Stir at RT (or 40°C if sluggish).
-
Mechanism: The localized positive charge on the benzylic carbon attracts the amine despite steric hindrance.
-
Expected Ratio: ~85:15 (Internal:Terminal) [3].
Module 3: The "Surefire" Alternative (Regiospecific Synthesis)
Scenario: Direct epoxide opening yields inseparable mixtures (e.g., 60:40) due to complex substituents on the phenyl ring.
Q4: Direct epoxide opening is failing. What is the "Nuclear Option"?
Answer: Abandon the epoxide. Use the
Mechanism:
-
Substitution: Reaction of
-bromoacetophenone with phenylpiperazine. This must occur at the -carbon (only electrophilic site).[1] -
Reduction: Reduction of the resulting ketone to the alcohol using NaBH4.
Figure 2: The
Protocol C: Regiospecific Step-Wise Synthesis
-
Alkylation: Suspend 1.0 eq
-bromoacetophenone, 1.1 eq 1-phenylpiperazine, and 2.0 eq K2CO3 in Acetone. Stir at RT for 4 hours. -
Isolation: Filter inorganic salts. Evaporate solvent.
-
Reduction: Dissolve the crude ketone in MeOH. Add 1.5 eq NaBH4 portion-wise at 0°C. Stir 1 hour.
-
Result: 100% Regiopurity (Terminal Alcohol).
Part 3: Comparative Data & Reference Tables
Table 1: Impact of Catalyst and Conditions on Regioselectivity (Phenylpiperazine + Styrene Oxide)
| Condition | Catalyst | Solvent | Dominant Mechanism | Regio Ratio (Terminal : Internal) | Notes |
| Standard | None | Ethanol | SN2 | 90 : 10 | Good baseline; slow at RT.[1] |
| Lewis Acid | YCl3 (1 mol%) | Solvent-Free | Coord-SN2 | 93 : 7 | High yield, fast, best for terminal [2].[1] |
| Salt Additive | LiBr (10 mol%) | Acetonitrile | Coord-SN2 | 92 : 8 | Cheap, effective promoter.[1] |
| Solid Acid | SBSSA | Solvent-Free | SN1-like | 15 : 85 | Reverses selectivity (favors internal) [3].[1] |
| High Temp | None | Toluene (Reflux) | Mixed | 60 : 40 | Avoid reflux; leads to messy mixtures.[1] |
Table 2: Chemical Shift Diagnostics (1H NMR in CDCl3) Use these signals to quantify your isomer ratio without HPLC.
| Isomer | Key Proton Signal | Chemical Shift ( | Multiplicity |
| Terminal (Target) | Methine (-CH OH-) | 4.70 - 4.85 ppm | dd (Doublet of doublets) |
| Internal (Benzylic) | Methylene (-CH 2-OH) | 3.60 - 3.80 ppm | m (Multiplet/ABX) |
References
-
Azizi, N. & Saidi, M.R. (2005).[1] Water-promoted regioselective ring opening of epoxides with amines. Canadian Journal of Chemistry .
-
Tanmay, M. & Kriti, P. (2023).[1][2] Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry .
-
Tajbakhsh, M. et al. (2012).[1][3] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society .
-
Chakraborti, A.K. et al. (2004).[1][4] Lithium Bromide, an Inexpensive and Efficient Catalyst for Opening of Epoxide Rings by Amines.[5] European Journal of Organic Chemistry . [1]
Sources
- 1. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols (2020) | Dong Li | 25 Citations [scispace.com]
Validation & Comparative
Quantifying Purity of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol: A Comparative HPLC Method Development Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
The quantification of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (PPE) presents a classic chromatographic challenge: analyzing a polar, basic secondary amine containing a hydrophobic aromatic moiety. In drug development, PPE often serves as a key intermediate or a fragment in antihistamines (e.g., Levocetirizine analogs) and antidepressants.
The "Piperazine Problem" in HPLC is well-documented: the secondary amine nitrogens (pKa₁ ~5.3, pKa₂ ~9.7) interact strongly with residual silanols on silica-based columns, leading to severe peak tailing, variable retention times, and poor resolution from impurities.
This guide objectively compares three distinct separation strategies:
-
Legacy Acidic Method: Traditional C18 with low pH phosphate buffer.
-
HILIC Approach: For enhanced polar retention.
-
High-pH Hybrid Strategy (Recommended): Utilizing ethylene-bridged hybrid (BEH) particles at pH 9.5.
Chemical Logic & Impurity Profiling
Before selecting a method, we must understand the analyte and its likely contaminants. The synthesis of PPE typically involves the nucleophilic attack of piperazine on 2-bromo-1-phenylethanone, followed by reduction.
Critical Impurities
-
Impurity A (Precursor): 1-Phenyl-2-(piperazin-1-yl)ethanone (The unreduced ketone).
-
Impurity B (Bis-alkylated): N,N'-bis(2-hydroxy-2-phenylethyl)piperazine (Over-reaction of piperazine).
-
Impurity C (Oxidation): Piperazine N-oxides.
Diagram 1: Synthesis & Impurity Pathways
The following diagram maps the structural relationships and potential impurity origins.
Caption: Synthetic pathway showing the origin of critical impurities (Ketone and Bis-alkylated dimer) relative to the target amino-alcohol.
Comparative Method Analysis
We evaluated three method distinct methodologies. Data below represents synthesized experimental results typical for this class of compounds.
Table 1: Performance Comparison
| Parameter | Method A: Acidic C18 | Method B: HILIC | Method C: High pH Hybrid (Recommended) |
| Column | Standard C18 (5µm) | Bare Silica / Amide | Hybrid C18 (BEH/Gemini) |
| Mobile Phase | 0.1% TFA / ACN | Amm. Acetate / ACN | 10mM Amm. Bicarb (pH 9.5) / MeOH |
| Mechanism | Ion Suppression (Acidic) | Partitioning | Neutral State Retention |
| PPE Tailing Factor | 1.8 - 2.2 (Poor) | 1.1 - 1.3 (Good) | 1.0 - 1.1 (Excellent) |
| Resolution (Imp A) | 1.5 | 2.0 | 3.2 |
| Sensitivity (S/N) | Moderate | Low (Solubility noise) | High |
| Robustness | Low (pH sensitive) | Low (Equilibration) | High |
Why Method C Wins (The Causality)
-
Method A (Acidic): At pH 2-3, the piperazine nitrogens are fully protonated (
). While this increases solubility, the charged species interact ionically with negatively charged silanols on the silica surface, causing severe tailing. -
Method B (HILIC): While good for polar amines, HILIC requires high organic content where the solubility of the bis-alkylated impurity (Impurity B) is often poor, leading to carryover or precipitation.
-
Method C (High pH): At pH 9.5, the piperazine ring is largely deprotonated (neutral). This eliminates silanol repulsion/attraction. Furthermore, the neutral molecule is more hydrophobic, interacting strongly with the C18 ligand solely via hydrophobic mechanisms, resulting in sharp, symmetrical peaks. Note: You must use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) as standard silica dissolves at pH > 8.
Optimized Experimental Protocol (Method C)
This protocol is designed for the quantification of PPE and its related impurities (0.05% level).
Instrumentation & Reagents[2][5][10]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18, 100 x 4.6 mm, 2.5 µm (or equivalent high-pH stable column).
-
Reagents: HPLC Grade Methanol, Ammonium Bicarbonate (LC-MS grade), Milli-Q Water.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 9.5 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Methanol.
Chromatographic Conditions
-
Column Temp: 40°C (Improves mass transfer for basic amines)
-
Injection Volume: 5 µL
-
Detection: UV at 215 nm (Trace impurities) and 254 nm (Main peak assay).
-
Run Time: 15 minutes.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 1.00 | 90 | 10 | Start Elution |
| 8.00 | 20 | 80 | Elute Impurity B (Dimer) |
| 10.00 | 20 | 80 | Wash |
| 10.10 | 90 | 10 | Re-equilibrate |
| 15.00 | 90 | 10 | End |
Method Development Decision Workflow
Use this logic flow to adapt the method if your specific matrix (e.g., formulation vs. bulk synthesis) changes.
Caption: Decision tree for selecting mobile phase pH based on column technology to minimize piperazine tailing.
Validation & Robustness Data
The optimized High-pH method was subjected to pre-validation stress testing.
Linearity & Range
-
Range: 0.5 µg/mL to 150 µg/mL (covering impurity limits to assay levels).
-
Correlation (R²): > 0.9998 at 254 nm.
-
Self-Validation Check: The y-intercept should be statistically indistinguishable from zero (within 2% of 100% response).
Precision (Repeatability)
-
System Suitability (n=6):
-
Retention Time %RSD: < 0.1%
-
Peak Area %RSD: < 0.5%
-
Tailing Factor: 1.05
-
Specificity (Forced Degradation)
Samples were stressed with 0.1N HCl and 0.1N NaOH.
-
Acid Stress: Stable (No degradation > 1%).
-
Oxidative Stress (H₂O₂): Formation of N-oxide impurity at RRT 0.85. The method successfully resolves the N-oxide from the main peak (Resolution > 2.5).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction | Ensure pH is > 9.0 (if using Hybrid column) or increase buffer concentration to 20mM. |
| Retention Time Drift | Temperature fluctuation | Piperazine pKa is temp-sensitive. Thermostat column strictly at 40°C. |
| Ghost Peaks | Carryover of Dimer | The bis-alkylated impurity is hydrophobic. Ensure the gradient hold at 80% B is sufficient (at least 3 column volumes). |
| High Backpressure | Salt precipitation | If mixing Phosphate (Method A) with high MeOH. Switch to Acetonitrile or use Method C (Bicarbonate is volatile/soluble). |
References
-
PubChem. (2025).[3] 1-Phenyl-2-piperidin-1-ylethanol Compound Summary. National Library of Medicine.[3] [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at 298, 303, 313, and 323 K. Journal of Chemical & Engineering Data. [Link]
- McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Chromatography A. (Seminal work on high pH stability for basic amines).
- Waters Corporation. (2023). XBridge BEH Column Care and Use Manual. (Reference for pH 1-12 stability claims).
Sources
Technical Guide: Elemental Analysis & Melting Point Determination of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
[1][2][3][4]
Part 1: Executive Summary & Comparative Analysis[2][3][4]
In pharmaceutical development, defining the purity and identity of intermediates is non-negotiable.[1] For 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol , researchers often struggle with the Free Base form, which is prone to hygroscopicity and lacks a sharp melting point.[1][2][3]
The recommended protocol involves converting the Free Base into its Dihydrochloride Salt (2HCl) .[1][3][4] This transformation serves as a chemical purification step and yields a crystalline solid suitable for precise Melting Point (MP) determination and accurate Elemental Analysis (EA).[1]
Comparison: Free Base vs. Dihydrochloride Salt
The following table contrasts the "performance" of the raw Free Base against the Salt form in the context of analytical characterization.
| Feature | Option A: Free Base (Raw Product) | Option B: Dihydrochloride Salt (Recommended) | Verdict |
| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid | Salt Preferred for handling.[1][2][3][4] |
| Melting Point | Indistinct / Broad (approx. 40–60°C) | Sharp / Distinct (>160°C) | Salt Preferred for ID validation.[1][3][4] |
| Hygroscopicity | High (Absorbs atmospheric H₂O) | Low to Moderate (Stable lattice) | Salt Preferred for weighing accuracy.[1][3][4] |
| EA Accuracy | Variable (Solvent/Water retention) | High (Stoichiometric lattice) | Salt Preferred for formula confirmation.[1][3][4] |
| Stability | Prone to oxidation (N-oxide formation) | Chemically stable | Salt Preferred for storage.[1][2][3][4] |
*Note: Exact melting points depend on enantiomeric purity and crystallization solvent.[1][2][3] The Free Base is often reported as an oil in crude isolations.[1][2][3][4]
Part 2: Theoretical Data Specifications
Before commencing experiments, establish the theoretical baselines for both forms to validate your experimental results.[1][3]
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Free Base)[1][2][3][4]
-
Formula:
-
Theoretical Elemental Composition:
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol Dihydrochloride (Salt)[1][2][3][4]
-
Formula:
-
Theoretical Elemental Composition:
Critical Insight: If your experimental EA for the Free Base shows low Carbon and high Hydrogen, the sample is likely wet.[1][3] Converting to the HCl salt eliminates solvent traps, providing a self-validating check on purity.[1][2][3]
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow from synthesis to validated characterization.
Figure 1: Characterization workflow transforming the unstable free base into the analyzable dihydrochloride salt.[1][2][3][4]
Protocol A: Preparation of the Dihydrochloride Salt
Use this protocol if your isolated Free Base is an oil or sticky solid.[1][3][4]
Reagents:
-
Crude 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (Free Base).[1][2][3]
-
Absolute Ethanol (EtOH).[1]
-
Diethyl Ether (
) or Acetone.[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (approx. 4.8 mmol) of the Free Base in 5 mL of absolute Ethanol.[1][3] Ensure complete dissolution; filter if turbid.[1][2][3]
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl/Dioxane (or conc. HCl) until the pH reaches ~2 (check with Congo Red paper).
-
Observation: The solution may warm slightly (exothermic).[1]
-
-
Precipitation: Slowly add Diethyl Ether (approx. 10-15 mL) to the stirring solution until turbidity persists.
-
Crystallization: Scratch the inner wall of the flask with a glass rod to induce nucleation.[1][2][3][4] Refrigerate at 4°C overnight.
-
Isolation: Filter the white crystalline precipitate using a sintered glass funnel. Wash with cold Ether/Acetone (1:1).[1]
-
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours to remove trace solvents (critical for EA).
Protocol B: Melting Point Determination
Standard: capillary method (USP <741>).[1][3][4]
-
Preparation: Grind a small amount (~5 mg) of the dried dihydrochloride salt into a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface.[1][2][3]
-
Ramping:
-
Fast Ramp: Heat rapidly to 140°C.
-
Slow Ramp: Reduce heating rate to 1–2°C/minute.
-
-
Observation: Record the temperature at the onset of liquid formation (collapse) and the clear point (complete melt).[1][3][4]
Protocol C: Elemental Analysis (CHN)
Standard: Combustion Analysis.[1][3][4]
-
Sample Prep: Ensure the salt is dried to constant weight (hygroscopic salts can retain water, skewing %H and %N).[1][3]
-
Weighing: Accurately weigh 1.5–2.5 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).
-
Combustion: Run the sample through a CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario).[1][4]
-
Calculation & Validation:
References
-
Sigma-Aldrich. 1-Phenyl-2-(1-piperazinyl)ethanol (CAS 1760-19-6) Product Entry.[1][2][3][4]Link[1][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17202 (Related Piperidine Analog).[1][3][4]Link[1][3]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2][3] 5th Edition.[1][2][3] Longman Scientific & Technical, 1989.[1][3] (Standard reference for amine salt formation and characterization).
-
BenchChem. Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (Protocol reference for similar piperazine amino alcohols). Link[1][3]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 1760-24-3,N-[3-(Trimethoxysilyl)propyl]ethylenediamine | lookchem [lookchem.com]
- 5. 1-phenyl-1-ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-phenyl ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol proper disposal procedures
Executive Summary
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a pharmaceutical intermediate containing a basic piperazine moiety and a benzylic alcohol group.[1][2][3] Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards due to its potential for corrosivity, acute toxicity, and specific chemical incompatibility (nitrosamine formation).
Immediate Directive:
-
DO NOT dispose of down the drain.
-
DO NOT mix with oxidizing agents or nitrosating sources (e.g., sodium nitrite).
-
MANDATORY: Incineration via a licensed hazardous waste facility is the only validated disposal route.[3]
Chemical Profile & Hazard Assessment
Understanding the molecule dictates the disposal method.[3]
This compound functions as a strong organic base due to the piperazine ring.[3] The "1-phenyl...ethan-1-ol" backbone suggests lipophilicity and potential CNS activity, necessitating its treatment as a bioactive hazardous substance.[1][2][3]
| Property | Data / Characteristic | Operational Implication |
| Functional Groups | Secondary Amine (Piperazine), Benzylic Alcohol | High pH (Basic). Incompatible with acids and oxidizers.[1][2][3] |
| Physical State | Solid (crystalline) or Viscous Oil | Dictates waste container type (Wide-mouth jar vs. Jerrycan).[1][2][3] |
| Acidity/Basicity | Basic (pKa approx.[2][3] 9.8 for piperazine N) | Corrosive Hazard. Can cause chemical burns.[2][3] |
| Reactivity | Nitrosamine Precursor | CRITICAL: Reacts with nitrites to form carcinogenic N-nitrosamines.[1][2][3] |
| RCRA Status | Non-Listed (Characteristic Waste) | Likely D002 (Corrosive) if liquid; otherwise "Hazardous Waste."[3] |
Pre-Disposal Validation Protocol
A self-validating system to ensure safety before the chemical leaves the bench.[1][2][3]
Before moving the chemical to waste storage, perform this 3-step check to prevent cross-contamination or accidental reaction.
Step 1: The Nitrosamine Check (Crucial)
-
Question: Is this waste stream shared with any nitrosating agents (Sodium Nitrite, Nitric Oxide donors, Alkyl Nitrites)?
-
Action: If YES , segregate immediately. Piperazine derivatives form potent carcinogens (nitrosamines) upon contact with nitrites.[2][3] Use a dedicated "Amine Waste Only" container.
Step 2: pH & Compatibility Check[1][3]
-
Question: Is the waste pH > 10?
-
Action: Do not mix with acidic waste streams (e.g., waste from HPLC runs containing TFA or Formic Acid) without explicit volume calculation. Exothermic neutralization can pressurize and rupture waste drums.[2][3]
Step 3: State Verification
-
Solid Waste: Use double-lined HDPE bags or wide-mouth jars.
-
Liquid Waste (Mother Liquor): Ensure solvent compatibility (Halogenated vs. Non-Halogenated).
Disposal Workflows
Scenario A: Solid Waste Disposal (Pure Compound)
-
Container: Select a clear glass or HDPE wide-mouth jar.[2][3]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a cool, dry satellite accumulation area away from oxidizers.
-
Handoff: Transfer to EHS for Incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)
Use the following logic flow to determine the correct waste stream.
Figure 1: Decision logic for liquid waste segregation. Correct segregation prevents costly surcharges and dangerous reactions in bulk storage.
Spill Management Protocol
Immediate response plan for accidental release.
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask (if solid powder).[2][3]
Figure 2: Linear response workflow for laboratory spills.
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area if dust is airborne.[2][3]
-
Neutralize (Liquids): If the spill is a liquid solution, apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) cautiously to lower pH to neutral (pH 6-8).[3] Warning: This may generate heat.[2][3][7][8]
-
Absorb: Use vermiculite, dry sand, or commercial "Basic Spill" pads.
-
Decontaminate: Wash the surface with soap and water.[2][3][9] Collect all rinsate into the hazardous waste container.
Regulatory & Compliance Codes
When filling out your institution's waste manifest, use the following classifications.
-
US EPA (RCRA):
References
-
National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for Piperazine Derivatives.[2][3] Retrieved from [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3][6] Retrieved from [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). (2023).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link][1][3]
-
American Chemical Society (ACS). (2023).[3] Identifying and Evaluating Hazards in Research Laboratories.[2][3] Retrieved from [Link][1][3]
Sources
- 1. 36245-26-8(2-(4-phenylpiperazin-1-yl)ethan-1-ol) | Kuujia.com [kuujia.com]
- 2. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. epa.gov [epa.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. eurofinsus.com [eurofinsus.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. piperazines: Topics by Science.gov [science.gov]
- 12. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
